1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-19-6-8-20(9-7-19)12-14(17)10-13-11-18-16-5-3-2-4-15(13)16/h2-5,11,14,18H,6-10,12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGWTDIHYZXFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its indole and piperazine moieties, has been investigated for various therapeutic applications including its role as a modulator of neurotransmitter systems.
Structural Characteristics
The compound features an indole ring system twisted from a piperazine ring, with specific dihedral angles that influence its biological interactions. The piperazine ring adopts a slightly distorted chair conformation, which may affect the binding affinity to biological targets. The structural formula is represented as:
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.
Neurotransmitter Modulation
Research indicates that this compound acts as a modulator of norepinephrine (NE) and serotonin (5-HT) activities. It has been shown to influence monoamine reuptake mechanisms, which are critical in the treatment of mood disorders such as depression and anxiety. Specifically, it has demonstrated efficacy in ameliorating symptoms associated with conditions like chronic fatigue syndrome and fibromyalgia .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal moderate activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the piperazine moiety is believed to enhance the antimicrobial efficacy due to its ability to interact with bacterial cell membranes .
Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry highlighted the compound's effects on neurotransmitter systems. It was found to significantly increase serotonin levels in vitro, suggesting potential antidepressant properties. The study utilized various assays to measure serotonin uptake inhibition and receptor binding affinities, demonstrating promising results for future antidepressant development .
Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial activity of derivatives of this compound was assessed against multiple pathogens. The results indicated that modifications in the chemical structure could enhance antimicrobial properties. For instance, derivatives with additional functional groups exhibited improved inhibition against gram-positive bacteria .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with indole and piperazine moieties exhibit significant anticancer activities. For instance, derivatives of 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been evaluated for their ability to inhibit tumor cell growth. In studies conducted by the National Cancer Institute (NCI), certain derivatives displayed promising antimitotic effects against a variety of human cancer cell lines, demonstrating mean growth inhibition values that suggest their potential as anticancer agents .
| Compound | Cell Line Tested | Mean GI50 (μM) | TGI (μM) |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 15.72 | 50.68 |
| Compound B | MCF-7 (Breast) | 12.53 | Not reported |
These findings emphasize the need for further investigation into the structure-activity relationships of these compounds to optimize their efficacy and selectivity.
Neuropharmacological Effects
The compound has also been investigated for its modulatory effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research suggests that it may act as a reuptake inhibitor for these monoamines, which are crucial in the treatment of various mood disorders such as depression and anxiety . The modulation of these neurotransmitters implies potential therapeutic applications in managing conditions like major depressive disorder and generalized anxiety disorder.
Interaction with Serotonin Receptors
The indole structure is known to interact with serotonin receptors, particularly the 5-HT receptor family. Studies have shown that compounds similar to this compound can enhance serotonergic activity by inhibiting serotonin reuptake, thus increasing serotonin availability in the synaptic cleft . This mechanism is vital for developing antidepressants and anxiolytics.
Inhibition of Monoamine Oxidase
Additionally, there is evidence suggesting that this compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine. By inhibiting MAO, the compound could prolong the action of these neurotransmitters, contributing to its antidepressant effects .
Treatment of Mood Disorders
Given its pharmacological profile, this compound is being explored as a candidate for treating mood disorders. Its ability to modulate serotonin levels positions it as a potential alternative or adjunct therapy in managing depression and anxiety disorders .
Cancer Therapy
The anticancer properties observed in vitro suggest that this compound could be developed into a therapeutic agent targeting specific types of cancer. Its efficacy against various cancer cell lines indicates that it may serve as a lead compound for further drug development aimed at treating malignancies resistant to conventional therapies .
Chemical Reactions Analysis
Initial Functional Group Transformations
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Arndt-Eistert Reaction : N-Cbz-protected amino acids (e.g., L-alanine) are converted to β-amino esters via diazoketone intermediates. This step involves a mixed-anhydride reaction followed by treatment with diazomethane in THF at −15°C .
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Wolf Rearrangement : Diazoketones undergo rearrangement in the presence of silver benzoate to form β-amino alcohols .
Substitution and Deprotection
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Mesylate Formation : β-amino alcohols are converted to mesylates, which are then displaced by N-methylpiperazine to introduce the piperazine side chain .
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Deprotection : The N-Cbz protecting group is removed using Pd/C under hydrogenation conditions to yield the final amine .
Fusion with Quinoline Derivatives
The amine intermediate is fused with 4,7-dichloroquinoline or 4-chloro-7-(trifluoromethyl)quinoline in the presence of phenol under reflux conditions, forming the final compound .
Reaction Data and Comparisons
| Reaction Step | Reagents/Conditions | Key Products |
|---|---|---|
| Arndt-Eistert Reaction | Diazomethane, THF, −15°C | β-amino esters (e.g., compound 10a/b) |
| Wolf Rearrangement | Silver benzoate | β-amino alcohols (e.g., compounds 11a/b) |
| Mesylate Formation | Mesyl chloride, THF, rt | Mesylates (e.g., compounds 12a/b) |
| Substitution | N-methylpiperazine, rt, 40 h | 4-methylpiperazine-containing amines |
| Deprotection | Pd/C, hydrogenation, rt | Final amine (e.g., compounds 14a/b) |
Antiplasmodial Activity
The compound exhibits potent activity against chloroquine-resistant malaria parasites , with IC₅₀ values in the nanomolar range (e.g., 9.79–167.4 nM against CQ-resistant strains) . Structural modifications, such as the inclusion of N-methylpiperazine, enhance activity by improving stability and receptor interactions .
Stereochemical Considerations
The synthesis of enantiomers (e.g., R- and S-isomers) is critical for optimizing biological activity. For example, the R-enantiomer of related indole derivatives can be synthesized via a modified Nef reaction and desulfonation, avoiding chiral separation steps and achieving >99% enantiomeric excess .
Structural Analog Comparisons
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural and pharmacological attributes of 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine with related indole-containing compounds:
Key Observations
Structural Divergence :
- The target compound shares the indole-propanamine backbone with AMT but replaces the terminal methylamine with a 4-methylpiperazine group. This substitution likely enhances metabolic stability and receptor affinity compared to AMT’s simpler structure .
- Compared to Rizavasertib , the target lacks the pyridine-indazole extension and oxygen linker, suggesting divergent kinase targeting (e.g., fewer interactions with ATP-binding pockets) .
- p97 inhibitors (e.g., compound in row 4) incorporate bulkier phenyl-piperidine scaffolds and isopropylpiperazine groups, which may improve binding to the AAA ATPase’s hydrophobic regions .
Pharmacological Implications: AMT acts as a serotonin receptor agonist, but the target compound’s piperazine moiety may shift activity toward dopamine or sigma receptors, common targets for piperazine-containing drugs .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for p97 inhibitors , such as reductive amination between an indole-containing ketone (e.g., 1-(3-(1H-indol-2-yl)phenyl)piperidin-4-one) and a substituted amine (e.g., 2-(4-methylpiperazin-1-yl)ethan-1-amine) using Ti(OiPr)₄ and NaBH₄ .
- In contrast, AMT is synthesized via simpler alkylation of indole-3-propane derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine, and how can purity be optimized?
- Answer: The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging indole’s reactivity. For example, cyclization reactions using guanidine hydrochloride and sodium isopropoxide (as in indole-pyrimidine derivatives) may improve yield . Purification via column chromatography or recrystallization, monitored by HPLC (≥98% purity standards), is critical . Automated synthesis platforms, such as capsule-based systems, could enhance reproducibility for complex intermediates .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Answer: X-ray crystallography is definitive for resolving crystal structures, as demonstrated for related indole-piperazine Schiff bases . Complementary methods include FTIR (for functional groups), H/C NMR (for stereochemistry), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What receptor targets are hypothesized for this compound based on its structural motifs?
- Answer: The indole moiety suggests serotonin receptor (5-HT) affinity, while the 4-methylpiperazine group may modulate histamine H1/H4 receptors or formyl-peptide receptors (FPRs). Molecular docking studies on similar compounds indicate FPR2 agonism , and dual H1/H4 ligand activity has been reported for structurally related indole derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer: While specific toxicity data are limited, indole derivatives often require PPE (gloves, lab coats) and fume hoods. Refer to safety data sheets (SDS) for analogous compounds, such as 3-(7-fluoro-1H-indol-3-yl)propan-1-amine, which emphasize avoiding inhalation and skin contact .
Advanced Research Questions
Q. How do enantiomeric forms of this compound influence its pharmacological activity, and what chiral resolution methods are applicable?
- Answer: Enantiomers can exhibit divergent binding affinities. For example, (S)- and (R)-enantiomers of indole-urea-propanamide derivatives showed distinct FPR2 agonist activity . Chiral resolution via chiral HPLC or enzymatic kinetic resolution is recommended, followed by circular dichroism (CD) to confirm configuration.
Q. What in silico strategies are suitable for predicting binding modes and affinity to formyl-peptide receptors (FPRs)?
- Answer: Molecular dynamics (MD) simulations and docking using software like AutoDock Vina or Schrödinger Suite can model interactions. A study on FPR2 agonists employed homology modeling and electrostatic potential mapping to identify key binding residues (e.g., Arg84, Glu89) .
Q. How should researchers resolve contradictions in reported biological activities of indole-piperazine derivatives?
- Answer: Contradictions may arise from assay variability (e.g., cell lines, receptor isoforms). Standardize protocols using reference agonists/antagonists and perform meta-analyses of published data. Comparative studies, as seen in dual H1/H4 receptor ligand research, can clarify selectivity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Answer: Synthesize derivatives with modifications to the indole (e.g., halogenation), piperazine (e.g., alkylation), or linker regions. Test bioactivity in receptor-specific assays (e.g., cAMP assays for GPCRs) . A study on indole-pyrimidine derivatives used iterative synthesis and ulcerogenic activity profiling to refine SAR .
Q. How can crystallographic data inform the design of analogs with improved stability?
- Answer: Crystal packing analysis (e.g., hydrogen bonding, π-π stacking) reveals stability determinants. For instance, the Schiff base derivative N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine showed intermolecular H-bonds enhancing lattice stability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
